
1-(Diazomethyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diazomethyl)-4-fluorobenzene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Diazomethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with diazomethane. The reaction typically requires a solvent such as ether and is carried out at low temperatures to prevent the decomposition of diazomethane .
Industrial Production Methods: Industrial production of this compound often involves the use of safer and more scalable methods. One such method includes the use of diazo transfer reactions, where a diazo group is transferred to the 4-fluorobenzene ring using reagents like tosyl azide in the presence of a base .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diazomethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like iodosylbenzene are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction.
Substitution: Bases like triethylamine or DBU are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Diazomethyl)-4-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cyclopropanation and cycloaddition reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Diazomethyl)-4-fluorobenzene involves the generation of reactive intermediates such as carbenes or carbenoids. These intermediates can insert into various bonds (C-H, O-H, N-H) and facilitate the formation of new chemical bonds. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to a wide range of chemical transformations .
Comparación Con Compuestos Similares
Diazomethane: A simpler diazo compound with similar reactivity but higher instability.
Ethyl diazoacetate: Another diazo compound used in organic synthesis with different substituents.
Trimethylsilyldiazomethane: A more stable diazo compound used as a methylating agent.
Uniqueness: 1-(Diazomethyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other diazo compounds. This makes it particularly useful in specific synthetic applications where the fluorine atom can influence the outcome of the reaction .
Propiedades
Número CAS |
73900-13-7 |
|---|---|
Fórmula molecular |
C7H5FN2 |
Peso molecular |
136.13 g/mol |
Nombre IUPAC |
1-(diazomethyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H5FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H |
Clave InChI |
BSEUQWUFTGWQPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=[N+]=[N-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


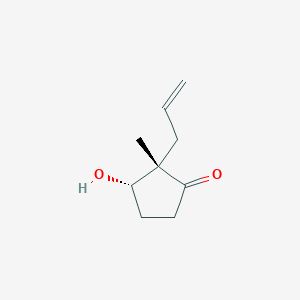
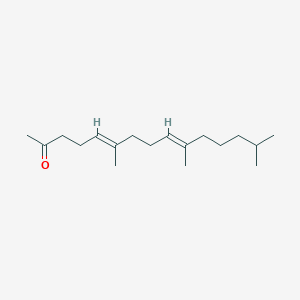
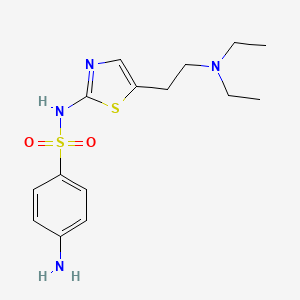
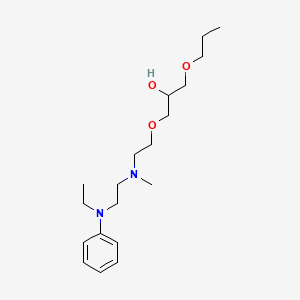
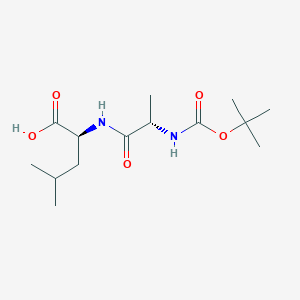
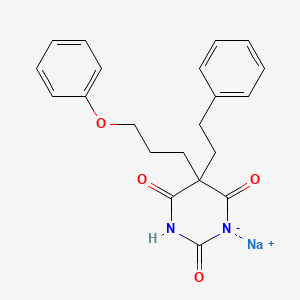
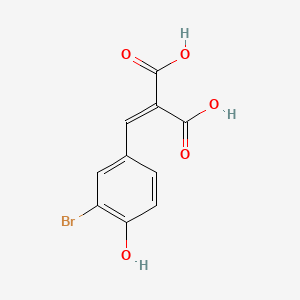
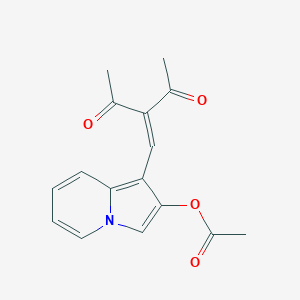
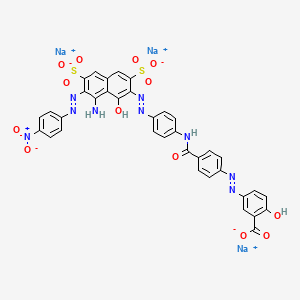
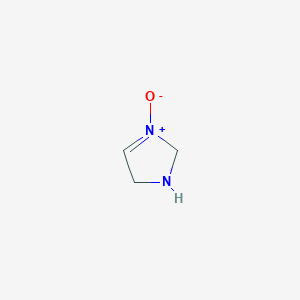
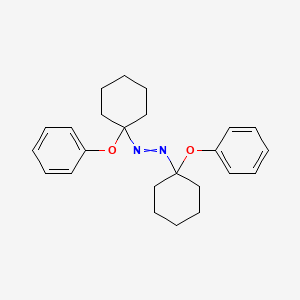
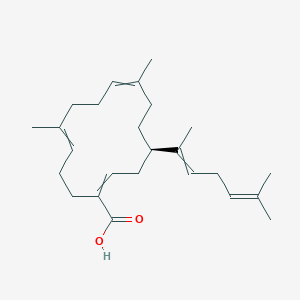
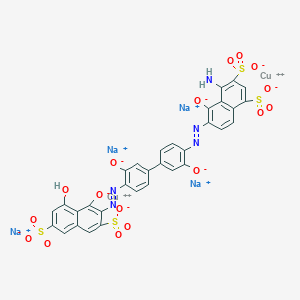
![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
